Cas no 1020034-56-3 (8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid)
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
- EN300-3095743
- AKOS006312333
- DTXSID80717184
- DB-350897
- Z1198268628
- VQB03456
- MFCD09994934
- Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-fluoro-
- AS-38919
- 1020034-56-3
- CS-0443651
- 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylicacid
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- MDL: MFCD09994934
- Inchi: 1S/C8H5FN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13)
- InChI Key: QRVQMNMTBXGPQA-UHFFFAOYSA-N
- SMILES: FC1=CC=CN2C=C(C(=O)O)N=C21
Computed Properties
- Exact Mass: 180.03350557g/mol
- Monoisotopic Mass: 180.03350557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.6Ų
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190507-1g |
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 95% | 1g |
$581.03 | 2023-09-04 | |
| Chemenu | CM125872-1g |
8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 95% | 1g |
$310 | 2021-08-05 | |
| Apollo Scientific | PC49395-250mg |
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 250mg |
£75.00 | 2025-02-21 | ||
| Apollo Scientific | PC49395-1g |
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 1g |
£215.00 | 2025-02-21 | ||
| Chemenu | CM125872-500mg |
8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 95% | 500mg |
$412 | 2023-02-19 | |
| Chemenu | CM125872-1g |
8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 95% | 1g |
$514 | 2023-02-19 | |
| Chemenu | CM125872-5g |
8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 95% | 5g |
$1544 | 2023-02-19 | |
| abcr | AB447673-1 g |
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 1g |
€351.30 | 2023-07-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7866-100MG |
8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 95% | 100MG |
¥ 864.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7866-250MG |
8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
1020034-56-3 | 95% | 250MG |
¥ 1,379.00 | 2023-04-06 |
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Suppliers
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1020034-56-3, commonly referred to as 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their versatile chemical reactivity and biological activity. The presence of a fluorine atom at the 8-position and a carboxylic acid group at the 2-position introduces distinct electronic and steric effects, making this compound a promising candidate for various research and industrial applications.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridines in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The 8-fluoro substitution pattern in this compound has been shown to enhance its stability and improve its pharmacokinetic properties, making it an attractive lead compound for drug discovery programs. Researchers have also explored the synthesis of 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid through various routes, including multi-component reactions and microwave-assisted synthesis, which have significantly streamlined the production process.
One of the most intriguing aspects of this compound is its ability to act as a precursor for more complex molecules with enhanced biological activity. For instance, the carboxylic acid group can be readily modified to form esters or amides, enabling the creation of derivatives with tailored physicochemical properties. This flexibility has led to its use in designing inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders.
In terms of applications, 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has shown potential in the development of anti-inflammatory agents due to its ability to modulate inflammatory pathways. Additionally, its structural similarity to certain neurotransmitters has made it a valuable tool in studying central nervous system disorders. Recent advancements in computational chemistry have further facilitated the understanding of its interaction with biological targets, paving the way for more precise drug design.
The synthesis of 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves a combination of nucleophilic aromatic substitution and cyclization reactions. The introduction of the fluorine atom at the 8-position is achieved through selective fluorination techniques, ensuring high yields and purity. This compound's synthesis is not only a testament to the ingenuity of modern organic chemistry but also underscores the importance of fluorinated compounds in contemporary drug discovery.
Looking ahead, the continued exploration of 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is expected to yield further insights into its therapeutic potential. Its unique combination of structural features and reactivity makes it a valuable asset in both academic research and industrial applications. As researchers delve deeper into its properties and applications, this compound is poised to play a pivotal role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.
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